3-(Methylsulfanyl)-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene
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Overview
Description
7-(methylsulfanyl)-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothieno and triazolo ring system, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 7-(methylsulfanyl)-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the benzothieno ring system. This can be achieved through cyclization reactions involving appropriate precursors. The triazolo ring is then introduced through a series of condensation reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the triazolo ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, often using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound
Scientific Research Applications
7-(methylsulfanyl)-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 7-(methylsulfanyl)-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 7-(methylsulfanyl)-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine include other triazolopyrimidines and benzothieno derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their biological activity and chemical reactivity. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Triazolo[1,5-c]pyrimidine: Used in the development of antiviral and antibacterial agents.
Benzothieno[2,3-d]pyrimidine: Studied for its potential in treating neurological disorders .
These comparisons highlight the uniqueness of 7-(methylsulfanyl)-10,11,12,13-tetrahydro1
Properties
Molecular Formula |
C13H12N6S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene |
InChI |
InChI=1S/C13H12N6S2/c1-20-13-17-16-12-18(13)11-9(10-14-6-15-19(10)12)7-4-2-3-5-8(7)21-11/h6H,2-5H2,1H3 |
InChI Key |
OXLDKALGZGUXCV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1C3=C(C4=C(S3)CCCC4)C5=NC=NN52 |
Origin of Product |
United States |
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